Diethyl 2-cyano-3-oxosuccinate
Overview
Description
Diethyl 2-cyano-3-oxosuccinate is a simple diester compound first reported in 1901 . It is characterized by its unique structure, which includes a cyano group and an oxo group attached to a succinate backbone. This compound has been studied for its potential in synthesizing various heterocycles, making it a valuable intermediate in organic chemistry .
Mechanism of Action
Mode of Action
It’s known that in solution, all methods showed a keto–enol equilibrium strongly shifted to the enol form . This equilibrium may play a role in its interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by Diethyl 2-Cyano-3-oxosuccinate are currently unknown. It’s worth noting that the compound has been used in the synthesis of heterocycles , which are key components of many bioactive compounds.
Result of Action
The compound’s keto-enol equilibrium in solution suggests that it may have the potential to interact with various biological targets.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the keto-enol equilibrium of the compound is likely to be affected by the pH of the environment . .
Preparation Methods
Diethyl 2-cyano-3-oxosuccinate can be synthesized via the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature . The reaction proceeds as follows:
Reactants: Ethyl cyanacetate and diethyl oxalate.
Catalyst: Sodium ethanolate.
Solvent: Ethanol.
Conditions: Room temperature.
The product is then recrystallized from boiling ethanol to obtain colorless needles .
Chemical Reactions Analysis
Diethyl 2-cyano-3-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-cyano-3-oxosuccinate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Diethyl 2-cyano-3-oxosuccinate can be compared with other similar compounds such as:
Diethyl oxalate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl cyanacetate: Contains only one ester group, limiting its ability to form certain heterocycles.
Diethyl malonate: Similar structure but lacks the cyano group, affecting its reactivity and applications.
This compound stands out due to its unique combination of functional groups, which enhances its reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
diethyl 2-cyano-3-oxobutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-3-14-8(12)6(5-10)7(11)9(13)15-4-2/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSVKFGREWPODP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303213 | |
Record name | diethyl 2-cyano-3-oxosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134541-15-4 | |
Record name | diethyl 2-cyano-3-oxosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most significant structural characteristic of Diethyl 2-cyano-3-oxosuccinate in solution?
A1: Spectroscopic analyses, including UV, IR, 1H, and 13C NMR, reveal that this compound exists predominantly in its enol form while in solution. This finding is further corroborated by X-ray crystallography, which shows the compound solely in its enol form within its crystal structure. []
Q2: How is the enol form of this compound organized in its solid state?
A2: X-ray crystallography studies demonstrate that the enol form of this compound arranges itself into dimer stacks held together by hydrogen bonds. []
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